molecular formula C13H12ClN3O2 B4033361 2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide

2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide

Cat. No.: B4033361
M. Wt: 277.70 g/mol
InChI Key: QTAKFNWNYOCMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-chlorophenoxy)-N-2-pyrimidinylpropanamide” is an organic compound consisting of a pyrimidine ring attached to a propanamide group, which is further connected to a chlorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrimidine ring attached to a propanamide group, which is further connected to a chlorophenoxy group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Spectral Characterization : Research on the synthesis and characterization of compounds similar to "2-(3-chlorophenoxy)-N-2-pyrimidinylpropanamide" involves detailed analysis using various spectroscopic techniques. For instance, Demir et al. (2016) synthesized and characterized a compound via X-ray diffraction, IR, NMR, and UV-Vis spectra, providing insights into optimized molecular structures and vibrational frequencies that strongly agree with experimental values (Demir et al., 2016).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : A series of compounds synthesized as antimicrobial agents using various starting materials demonstrated significant antibacterial and antifungal activities, comparable to standard reference drugs. This highlights the potential of structurally similar compounds in developing new antimicrobial agents (Hossan et al., 2012).

Material Science and Polymer Research

  • Polymer Synthesis and Applications : Research into the synthesis of polyamides and polyimides from specific monomers demonstrates the development of materials with significant thermal and mechanical properties. For example, Yang and Lin (1995) synthesized polyamides and polyimides using a diamine derived from a nucleophilic substitution, leading to materials that are amorphous, readily soluble in polar solvents, and possess high thermal stability (Yang & Lin, 1995).

Chemical Transformation and Reactivity Studies

  • Predicting Chemical Transformations : Wang et al. (2006) utilized tandem mass spectrometry to predict the chemical transformations of derivatives similar to the target compound, demonstrating how mass spectrometry can play a crucial role in understanding and predicting solution-phase chemical transformations (Wang et al., 2006).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-pyrimidin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-9(19-11-5-2-4-10(14)8-11)12(18)17-13-15-6-3-7-16-13/h2-9H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAKFNWNYOCMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CC=N1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.